molecular formula C30H30N4S B10865718 4-(diphenylmethyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide

4-(diphenylmethyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide

Cat. No.: B10865718
M. Wt: 478.7 g/mol
InChI Key: DQVWSPDMWLXVDX-UHFFFAOYSA-N
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Description

N-(4-ANILINOPHENYL)-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an anilinophenyl group and a benzhydryl group attached to a tetrahydropyrazinecarbothioamide core. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ANILINOPHENYL)-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the anilinophenyl intermediate, which is then reacted with benzhydryl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or nickel complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-ANILINOPHENYL)-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, nickel complexes.

    Solvents: Dichloromethane, toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-ANILINOPHENYL)-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in these interactions are often complex and require further research to fully elucidate .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H30N4S

Molecular Weight

478.7 g/mol

IUPAC Name

N-(4-anilinophenyl)-4-benzhydrylpiperazine-1-carbothioamide

InChI

InChI=1S/C30H30N4S/c35-30(32-28-18-16-27(17-19-28)31-26-14-8-3-9-15-26)34-22-20-33(21-23-34)29(24-10-4-1-5-11-24)25-12-6-2-7-13-25/h1-19,29,31H,20-23H2,(H,32,35)

InChI Key

DQVWSPDMWLXVDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)NC5=CC=CC=C5

Origin of Product

United States

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